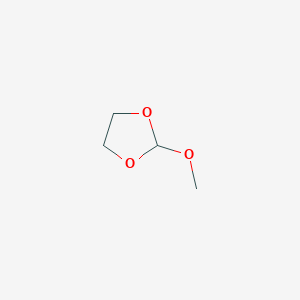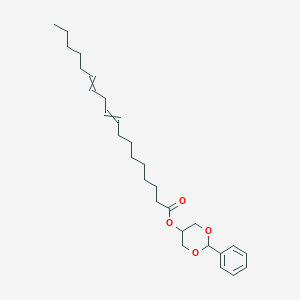
1,3-O-Benzylidene-2-linoleoyl-(rac)-glycerol
Descripción general
Descripción
Synthesis Analysis
The synthesis of related glycerol derivatives involves multi-step chemical reactions starting from basic glycerol or its precursors. For instance, Pinchuk et al. (1991) described a scheme for the synthesis of saturated 1-O-alkyl-2-O-methyl-rac-glycerolipids, utilizing reductive cleavage of 2-O-methyl-1,3-O,O-benzylideneglycerol, which serves as a key intermediate for the preparation of similar compounds (Pinchuk, Mitsner, & Shvets, 1991).
Molecular Structure Analysis
The molecular structure of glycerol derivatives like "1,3-O-Benzylidene-2-linoleoyl-(rac)-glycerol" is characterized by their glycerol backbone and the specific positioning of fatty acid and protective groups. The stereochemistry and the specific functional groups attached to the glycerol backbone significantly influence the physical and chemical properties of these molecules.
Chemical Reactions and Properties
Glycerol derivatives undergo a variety of chemical reactions, including esterification, acylation, and etherification. These reactions are critical for modifying the physical and chemical properties of the glycerol derivatives for specific applications. For example, the enzymatic esterification process can produce regioisomerically pure monoacylglycerols, highlighting the versatility of glycerol derivatives in chemical synthesis (Berger & Schnelder, 1992).
Aplicaciones Científicas De Investigación
Chromatographic Separation
1,3-O-Benzylidene-2-linoleoyl-(rac)-glycerol has been utilized in studies exploring the separation of triacylglycerol isomers using high-performance liquid chromatography (HPLC). The research by Nagai et al. (2011) employed a recycle HPLC system with a chiral column for the enantiomeric separation of various asymmetric triacylglycerols, indicating its potential for detailed lipid analysis in complex mixtures (Nagai et al., 2011).
Phospholipid Synthesis
In the field of lipid chemistry, 1,3-O-Benzylidene-2-linoleoyl-(rac)-glycerol has been involved in the synthesis of phospholipid structures. Stamatov and Gronowitz (1990) described the synthesis of cholecalciferyl-3-0-(N,N-dimethylamido)thiophosphate derivatives using 1,3-benzylidene-rac-glycerol, highlighting its role in creating new model types of phospholipid structures (Stamatov & Gronowitz, 1990).
Analysis of Vegetable Oils
The compound has been applied in the analysis of diacylglycerols from vegetable oils. Lo et al. (2004) investigated the separation of positional isomers of diacylglycerols (DAG) from vegetable oils by reversed-phase HPLC. This work underscores the compound's relevance in food science and lipid analysis (Lo et al., 2004).
Polymorphic Behavior Studies
The polymorphic behavior of triacylglycerol compounds, including 1,3-O-Benzylidene-2-linoleoyl-(rac)-glycerol, has been a subject of study. Bayés-García et al. (2013) examined the crystallization and transformation of polymorphic forms in triacylglycerols, providing insights into the thermal properties and stability of these compounds (Bayés-García et al., 2013).
Biomedical Applications
In the biomedical and pharmaceutical fields, research by Zhang and Grinstaff (2013) reported the synthesis of poly(benzyl 1,2-glycerol carbonate)s, involving atactic and isotactic linear poly(benzyl 1,2-glycerol carbonate)s derived from rac-/benzyl glycidyl ether. These polymers, including 1,3-O-Benzylidene-2-linoleoyl-(rac)-glycerol derivatives, show promise for use in degradable polymers for biomedical applications (Zhang & Grinstaff, 2013).
Propiedades
IUPAC Name |
(2-phenyl-1,3-dioxan-5-yl) octadeca-9,12-dienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-27(29)32-26-23-30-28(31-24-26)25-20-17-16-18-21-25/h6-7,9-10,16-18,20-21,26,28H,2-5,8,11-15,19,22-24H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXAGBGXXBFGTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OC1COC(OC1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00348131 | |
| Record name | 1,3-O-Benzylidene-2-linoleoyl-(rac)-glycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00348131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-O-Benzylidene-2-linoleoyl-(rac)-glycerol | |
CAS RN |
56648-80-7 | |
| Record name | 1,3-O-Benzylidene-2-linoleoyl-(rac)-glycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00348131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Tert-butyl-5-[7-(1-hydroxyethyl)-1-benzofuran-2-yl]-1,3-oxazolidin-2-one](/img/structure/B17554.png)
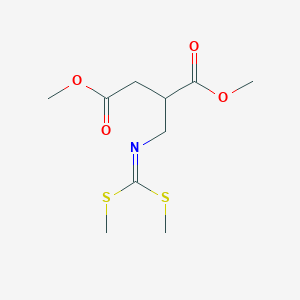
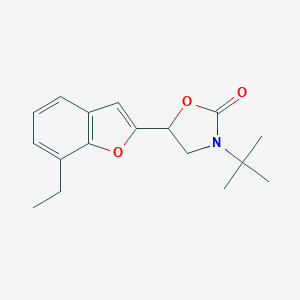
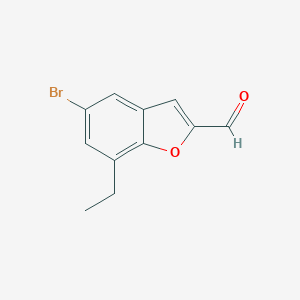
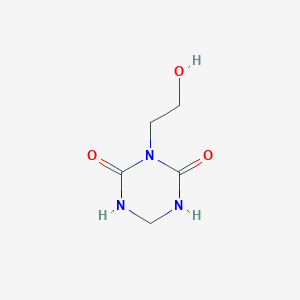
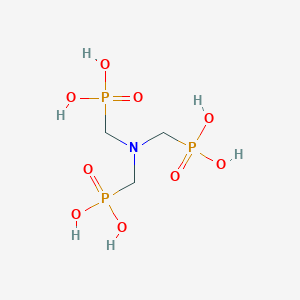

![N-Acetyl-S-[N-(2-phenylethyl)thiocarbamoyl]-L-cysteine](/img/structure/B17568.png)
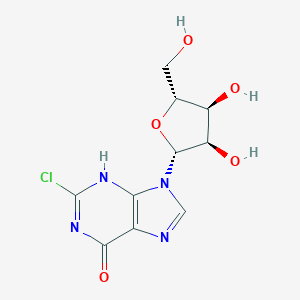
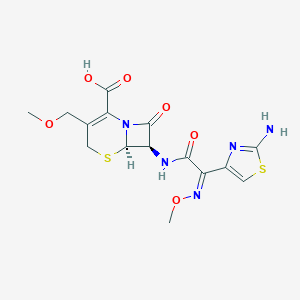
![1,3-Bis[bis[2-hydroxy-3-(methacryloyloxy)propyl]aminomethyl]cyclohexane](/img/structure/B17581.png)
